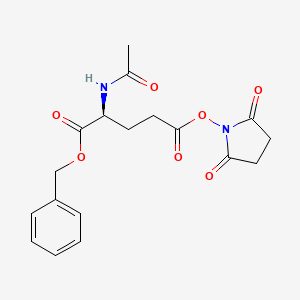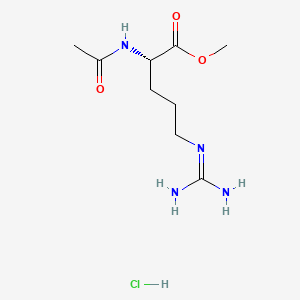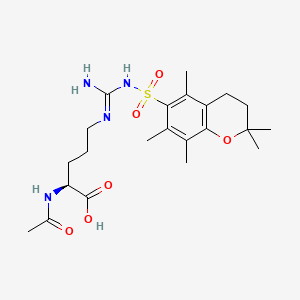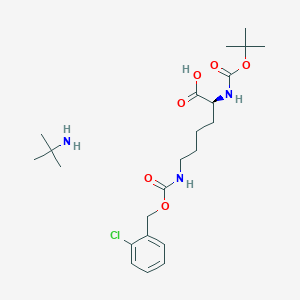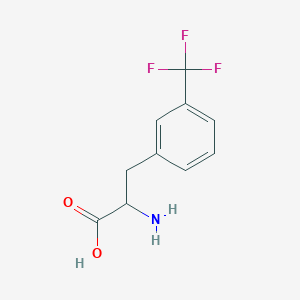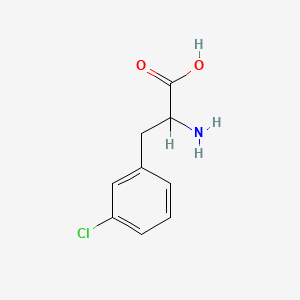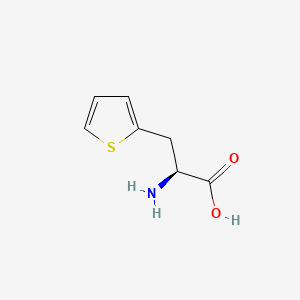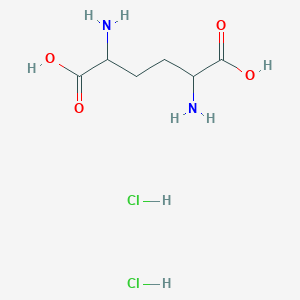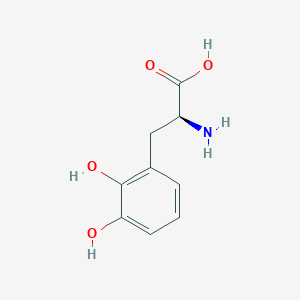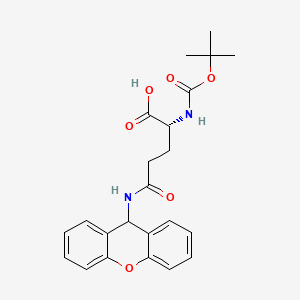
Boc-D-Gln(Xan)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Gln(Xan)-OH, also known as Nα-tert-butoxycarbonyl-D-glutamine xanthyl ester, is a derivative of the amino acid glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the xanthyl group provides additional protection to the amino acid, making it a valuable intermediate in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Gln(Xan)-OH typically involves the protection of the amino group of D-glutamine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the xanthyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Boc-D-Gln(Xan)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and DMAP.
Hydrolysis: Cleavage of the xanthyl ester under basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Major Products Formed
Deprotection: D-glutamine.
Coupling: Peptides with Boc-D-Gln as a residue.
Hydrolysis: D-glutamine and xanthyl alcohol.
科学的研究の応用
Boc-D-Gln(Xan)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of Boc-D-Gln(Xan)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group for nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation.
類似化合物との比較
Similar Compounds
Boc-D-Gln-ONp: Nα-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester.
Boc-D-Gln-Merrifield resin: Nα-tert-butoxycarbonyl-D-glutamine attached to Merrifield resin.
Uniqueness
Boc-D-Gln(Xan)-OH is unique due to the presence of the xanthyl ester, which provides additional stability and protection compared to other protecting groups like 4-nitrophenyl ester. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required.
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654149 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99092-88-3 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
